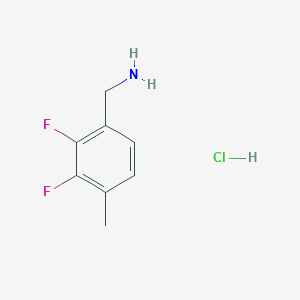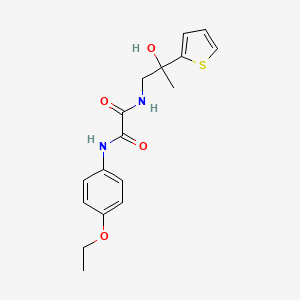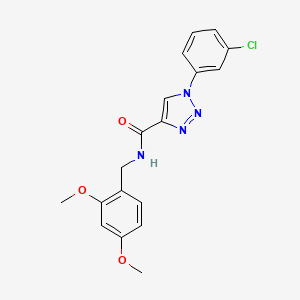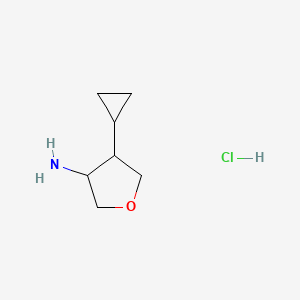![molecular formula C17H16ClFN2O3 B2680064 [2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(2-chloro-6-fluorophenyl)prop-2-enoate CAS No. 871495-81-7](/img/structure/B2680064.png)
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(2-chloro-6-fluorophenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(2-chloro-6-fluorophenyl)prop-2-enoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a cyanocyclopentyl group, a chloro-fluorophenyl group, and an oxoethyl ester linkage, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(2-chloro-6-fluorophenyl)prop-2-enoate typically involves multi-step organic reactions. One common approach is the coupling of a cyanocyclopentyl amine derivative with an oxoethyl ester precursor under controlled conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the coupling process. Additionally, the presence of base reagents like cesium carbonate can help in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(2-chloro-6-fluorophenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the chloro-fluorophenyl group, where nucleophiles like amines or thiols replace the halogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(2-chloro-6-fluorophenyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of [2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(2-chloro-6-fluorophenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses, depending on the specific target and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(2-chlorophenyl)prop-2-enoate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(2-fluorophenyl)prop-2-enoate: Lacks the chlorine atom, potentially altering its chemical properties.
Uniqueness
The presence of both chlorine and fluorine atoms in [2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(2-chloro-6-fluorophenyl)prop-2-enoate makes it unique compared to its analogs. These halogen atoms can influence the compound’s electronic properties, reactivity, and interactions with biological targets, potentially enhancing its efficacy in various applications.
Propriétés
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(2-chloro-6-fluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O3/c18-13-4-3-5-14(19)12(13)6-7-16(23)24-10-15(22)21-17(11-20)8-1-2-9-17/h3-7H,1-2,8-10H2,(H,21,22)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRDMROCNLWQQV-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)COC(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(C#N)NC(=O)COC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S,3R,4R)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-hydroxycyclopentane-1-carboxylic acid](/img/new.no-structure.jpg)
![1,2-Dihydrospiro[indole-3,3'-pyrrolidine] dihydrochloride](/img/structure/B2679982.png)
![N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2679983.png)
![1-[(4-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2679984.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2679990.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2679991.png)

![3-(2,6-dichlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2679993.png)
![3-[(3-methylpiperidin-1-yl)carbonyl]-6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2679994.png)


![N-cyclohexyl-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2679999.png)

![N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOHEX-3-ENE-1-CARBOXAMIDE](/img/structure/B2680004.png)
